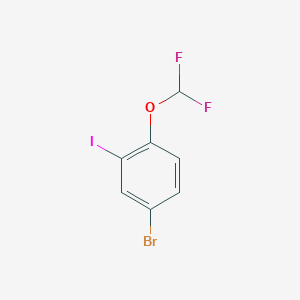

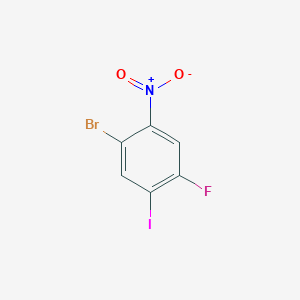

1-溴-4-氟-5-碘-2-硝基苯

描述

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H2BrFINO2 . It has a molecular weight of 345.89 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and nitro groups . The InChI string representation of the molecule isInChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene has a molecular weight of 345.89 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 45.8 Ų .科学研究应用

光解离反应研究

- 光碎片平移光谱学研究:Gu等人(2001年)进行的研究使用光碎片平移光谱学(PTS)来研究紫外光解离1-溴-4-氟苯,这与1-溴-4-氟-5-碘-2-硝基苯相关。这项研究有助于理解光解离机制以及卤素取代对这类化合物的影响(Gu et al., 2001)。

化学反应性和相互作用研究

离子液体中的反应性:Ernst等人(2013年,2014年)研究了1-溴-4-硝基苯自由基阴离子在离子液体中的反应性,为了解类似化合物在非传统溶剂中的行为提供了见解,如1-溴-4-氟-5-碘-2-硝基苯。这项研究对于理解离子环境中的化学行为具有重要意义(Ernst et al., 2013),(Ernst et al., 2014)。

电化学还原:Ernst等人(2014年)对离子液体中1-溴-4-硝基苯在锌电极上的电化学还原进行了研究。这项研究为了解类似化合物的电化学行为,如1-溴-4-氟-5-碘-2-硝基苯以及其在电化学合成中的潜在应用提供了见解(Ernst et al., 2014)。

纳米技术和材料科学

纳米线构建:Jiang等人(2007年)探索了在石墨上使用1-碘-4-硝基苯构建纳米线,这可能类似于涉及1-溴-4-氟-5-碘-2-硝基苯在纳米技术和材料科学中的应用(Jiang et al., 2007)。

有机聚合物太阳能电池性能改进:Yang等人(2016年)的研究表明,类似于1-溴-4-硝基苯的化合物可以提高有机聚合物太阳能电池的性能。这表明在提高太阳能电池效率方面具有潜在应用(Yang et al., 2016)。

合成和化学转化

药物化学中间体:翟光新(2006年)研究了1-(2-溴乙氧基)-4-硝基苯的合成,这是药物化学中的一个中间体,突出了1-溴-4-氟-5-碘-2-硝基苯在类似合成途径中的潜在作用(Zhai Guang-xin, 2006)。

复杂有机分子的合成:Some等人(2007年)描述了从类似1-溴-2-硝基苯的化合物合成喹啉和取代衍生物的新协议,这在结构上与1-溴-4-氟-5-碘-2-硝基苯相关。这项研究为涉及类似卤代硝基苯的复杂有机合成奠定了基础(Some et al., 2007)。

作用机制

Target of Action

The primary target of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile (in this case, the bromine, fluorine, iodine, and nitro groups) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. For instance, the compound is recommended to be stored at 2-8°C for optimal stability .

属性

IUPAC Name |

1-bromo-4-fluoro-5-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLWQXGCFNCLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)